molecular formula C11H14N5Na2O7PS B604957 2-MeS-AMP bis-sodium CAS No. 81921-45-1

2-MeS-AMP bis-sodium

Cat. No.: B604957
CAS No.: 81921-45-1
M. Wt: 437.27
InChI Key: ADQMUQNGUFIJGD-IDIVVRGQSA-L
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Description

2-MeS-AMP bis-sodium (2-methylthioadenosine 5′-monophosphate disodium salt) is a chemically modified adenosine monophosphate (AMP) derivative. It features a methylthio (-SMe) substitution at the 2-position of the adenine ring and exists as a disodium salt due to the ionization of its phosphate groups. This compound is synthesized via advanced chromatographic techniques, including semi-preparative reverse-phase HPLC, and is characterized using high-resolution mass spectrometry with electrospray ionization (HRMS-ESI) .

Its synthesis involves purification using solvents like dimethylformamide (DMF) and chromatographic columns (e.g., Gemini C-18), achieving high yields (e.g., 77–88% for related derivatives) . The disodium form enhances solubility in aqueous media, making it suitable for biomedical applications.

Properties

CAS No.

81921-45-1

Molecular Formula

C11H14N5Na2O7PS

Molecular Weight

437.27

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C11H16N5O7PS.2Na/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;;/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

ADQMUQNGUFIJGD-IDIVVRGQSA-L

SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2MeSAMP;  2-MeS-AMP bis-sodium;  2MeSAMP bis-sodium;  2 MeS AMP bis-sodium; 

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Phosphate Modifications : The methylene-bridged analogs (e.g., α,β-methylene-2-MeS-ADP) exhibit resistance to enzymatic hydrolysis, enhancing their utility in metabolic studies . In contrast, 2-MeS-AMP bis-sodium lacks such bridges, making it more labile but easier to synthesize.
  • Salt Forms : Sodium salts (e.g., this compound) improve aqueous solubility compared to ammonium or triethylammonium salts used in intermediates .
  • Functional Groups : SATE-modified AMP derivatives prioritize prodrug activation over direct bioactivity, unlike this compound, which acts directly on insulin secretion .

Functional and Analytical Comparisons

  • Anion Recognition : Bis-sodium cation complexed receptors (e.g., XB9·2NaPF6 and HB10·2NaPF6) demonstrate sodium's role in enhancing anion binding in aqueous media. While structurally distinct from this compound, these systems highlight the importance of sodium ions in stabilizing charged interactions, a feature relevant to this compound’s solubility and bioactivity .
  • Analytical Techniques: LC-MS/MS: Used for quantifying this compound and metabolites in complex matrices (e.g., meconium), with calibration curves accommodating high parent compound concentrations (>1,000 ng/g) . GC-HRMS: Employed for structural elucidation of sulfonated analogs (e.g., sodium bituminosulfonate), though less common for phosphorylated nucleotides like this compound .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-MeS-AMP bis-sodium in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the gold standard. For example, hydrolysis studies of this compound in human serum were monitored via HPLC with a C18 column, using phosphate-buffered saline (PBS) as the mobile phase . Sample preparation should include protein precipitation (e.g., using acetonitrile) and filtration to avoid matrix interference. Calibration curves should be validated in the relevant biological matrix (e.g., serum, plasma) to account for recovery rates .

Q. How can researchers determine the stability of this compound under physiological conditions?

  • Methodological Answer : Stability assays should replicate physiological pH (7.4), temperature (37°C), and ionic strength (e.g., PBS). Hydrolysis kinetics can be monitored by sampling at timed intervals (e.g., 0, 6, 12, 24 hours) and quantifying intact this compound via HPLC. Degradation half-life (t1/2) calculations should use first-order kinetics. In human serum, this compound exhibits a t1/2 of 12.1 hours, compared to ATP’s 4.9 hours under identical conditions .

Q. What is the role of this compound in nucleotide signaling pathways?

  • Methodological Answer : As a metabolite of dinucleoside polyphosphates, this compound may act as a ligand for purinergic receptors (e.g., P2Y1R). To validate this, competitive binding assays using radiolabeled agonists (e.g., <sup>3</sup>H-ADP) and receptor-transfected cell lines are recommended. Dose-response curves can quantify potency (EC50) and efficacy (Emax) relative to endogenous nucleotides .

Advanced Research Questions

Q. How can contradictory data on the hydrolysis half-life of this compound be resolved?

  • Methodological Answer : Contradictions may arise from differences in experimental conditions (e.g., serum batch variability, temperature fluctuations). To address this:

  • Standardize protocols using certified biological matrices (e.g., pooled human serum from a single vendor).
  • Include positive controls (e.g., ATP hydrolysis) in every experiment to validate assay consistency.
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify outliers .

Q. What experimental strategies can isolate this compound degradation products for structural characterization?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to fragment degradation products. For example, hydrolysis of this compound yields 2-MeS-ADP and α,β-methylene-2-MeS-ADP, which can be differentiated via MS/MS spectra . Preparative HPLC with fraction collection enables isolation of pure compounds for nuclear magnetic resonance (NMR) analysis .

Q. How should researchers design dose-response studies to evaluate this compound’s effects on insulin secretion?

  • Methodological Answer :

  • In vitro : Use pancreatic β-cell lines (e.g., INS-1) or isolated islets. Pre-incubate cells with varying this compound concentrations (e.g., 1 nM–100 µM) and measure insulin secretion via ELISA under low- and high-glucose conditions. Normalize data to total cellular protein or DNA content.
  • In vivo : Administer this compound intravenously to diabetic rodent models (e.g., STZ-induced mice) and monitor plasma insulin via microsampling. Include control groups receiving vehicle or known secretagogues (e.g., glibenclamide) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-MeS-AMP bis-sodium
Reactant of Route 2
2-MeS-AMP bis-sodium

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